1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Catalog No.
S3720591
CAS No.
68002-21-1
M.F
C4H8N6O
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6-triamine, polymer with formal...

CAS Number

68002-21-1

Product Name

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine

Molecular Formula

C4H8N6O

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N

SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, commonly referred to as melamine-formaldehyde resin, is a synthetic polymer characterized by its thermosetting properties. It is produced through the reaction of melamine and formaldehyde, resulting in a durable and versatile material used in various industrial applications. The molecular formula of this compound is C4H8N6O, and its molecular weight is approximately 126.1199 g/mol .

The structure of 1,3,5-triazine-2,4,6-triamine consists of a triazine ring with three amine groups and incorporates formaldehyde as a cross-linking agent. This configuration contributes to the polymer's rigidity and thermal stability, making it suitable for high-performance applications .

The primary chemical reaction involved in the synthesis of 1,3,5-triazine-2,4,6-triamine involves the condensation of melamine with formaldehyde. The reaction can be represented as follows:

Melamine+FormaldehydeMelamine Formaldehyde Resin\text{Melamine}+\text{Formaldehyde}\rightarrow \text{Melamine Formaldehyde Resin}

This reaction typically occurs under acidic or basic conditions and leads to the formation of a three-dimensional network structure through cross-linking. The resulting thermosetting resin is insoluble in water and organic solvents due to its extensive cross-linking .

The synthesis of 1,3,5-triazine-2,4,6-triamine involves several methods:

  • Condensation Polymerization: This is the most common method where melamine reacts with formaldehyde in an aqueous solution under controlled pH conditions.
  • Methylation: The polymer can be methylated using methylating agents such as dimethyl sulfate or methyl chloride to enhance its properties.
  • Catalytic Methods: Catalysts such as acids or bases are often employed to facilitate the reaction and improve yield .

These methods allow for variations in the final product's properties by adjusting reaction conditions such as temperature, pH, and reactant ratios.

1,3,5-Triazine-2,4,6-triamine has numerous applications across various industries:

  • Adhesives: Used in making strong adhesives for wood products.
  • Coatings: Employed as a coating material due to its durability and resistance to heat.
  • Laminates: Commonly found in laminate flooring and countertops.
  • Textiles: Utilized in treating textiles for improved flame resistance.
  • Electrical Insulation: Serves as an insulating material in electrical components due to its thermal stability .

Interaction studies have shown that 1,3,5-triazine-2,4,6-triamine can interact with various substances during its application process. For instance:

  • With Water: The polymer exhibits low solubility in water but can absorb moisture over time.
  • With Solvents: It shows resistance to many organic solvents but may degrade under extreme conditions.
  • With Heat: Thermal degradation can lead to the release of formaldehyde; thus understanding these interactions is crucial for safe application .

Several compounds share similarities with 1,3,5-triazine-2,4,6-triamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Urea-formaldehyde resinThermosetting resinLower cost but higher formaldehyde emissions
Phenol-formaldehyde resinThermosetting resinHigher thermal stability but more brittle
Polyamide resinThermoplasticMore flexible and impact-resistant
Epoxy resinThermosettingSuperior adhesion properties but more complex synthesis

The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific thermal stability and low toxicity profile compared to other resins. Its ability to form a rigid structure makes it particularly valuable in applications requiring durability .

Physical Description

DryPowder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

156.07595890 g/mol

Monoisotopic Mass

156.07595890 g/mol

Heavy Atom Count

11

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Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Rubber product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Furniture and related product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated: ACTIVE

Dates

Last modified: 02-18-2024

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